Cas no 1040675-97-5 (1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one)

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a synthetic organic compound featuring a furan-2-carbonyl-substituted piperazine core linked to a 2-(phenylamino)-1,3-thiazol-4-yl ethanone moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates due to its heterocyclic diversity. The furan and thiazole rings contribute to its electron-rich properties, which may enhance binding affinity in target interactions. Its piperazine linker offers conformational flexibility, potentially improving pharmacokinetic profiles. The compound’s precise applications depend on further pharmacological evaluation, but its modular design allows for derivatization, making it a versatile candidate for drug discovery and biochemical research.
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one structure
1040675-97-5 structure
Product Name:1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
CAS No:1040675-97-5
MF:C20H20N4O3S
MW:396.462802886963
CID:6603263
PubChem ID:27377711
Update Time:2025-10-21

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
    • 2-(2-anilino-1,3-thiazol-4-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
    • 1040675-97-5
    • AKOS024508011
    • 1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone
    • F5382-0014
    • VU0642864-1
    • Inchi: 1S/C20H20N4O3S/c25-18(13-16-14-28-20(22-16)21-15-5-2-1-3-6-15)23-8-10-24(11-9-23)19(26)17-7-4-12-27-17/h1-7,12,14H,8-11,13H2,(H,21,22)
    • InChI Key: CQSCPYOPSSWGKX-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=CC=CC=2)=NC(=C1)CC(N1CCN(C(C2=CC=CO2)=O)CC1)=O

Computed Properties

  • Exact Mass: 396.12561169g/mol
  • Monoisotopic Mass: 396.12561169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 107Ų

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one Pricemore >>

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Additional information on 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one

Comprehensive Overview of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one (CAS No. 1040675-97-5)

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one, with the CAS number 1040675-97-5, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a furan-2-carbonyl moiety, a piperazine ring, and a phenylamino-thiazole group, making it a versatile candidate for drug discovery and development. Researchers are particularly interested in its potential applications due to its multi-target interactions and bioactive properties.

The compound's molecular structure is characterized by the presence of a thiazole core, which is known for its role in medicinal chemistry. Thiazole derivatives are often explored for their antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a furan ring further enhances its pharmacokinetic profile, potentially improving solubility and bioavailability. These attributes align with current trends in drug design, where heterocyclic compounds are prioritized for their therapeutic potential.

In recent years, the scientific community has shown growing interest in small-molecule inhibitors and kinase modulators, which are critical in treating diseases like cancer and autoimmune disorders. 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one fits into this category, as its structure suggests possible enzyme inhibition capabilities. This has led to its inclusion in high-throughput screening programs aimed at identifying novel drug candidates.

From a synthetic chemistry perspective, the compound's piperazine linker offers flexibility in structure-activity relationship (SAR) studies. Piperazine derivatives are widely used in pharmaceuticals due to their ability to enhance binding affinity and selectivity toward biological targets. The phenylamino-thiazole segment, on the other hand, is often associated with signal transduction modulation, making this compound a subject of interest in cell signaling research.

The CAS No. 1040675-97-5 is frequently searched in academic and industrial databases, reflecting its relevance in preclinical studies. Questions such as "What are the biological targets of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one?" or "How does its furan moiety influence drug metabolism?" are common among researchers. These inquiries highlight the compound's potential in addressing unmet medical needs, particularly in personalized medicine and targeted therapy.

Another area of interest is the compound's potential role in neurodegenerative disease research. Given the rising prevalence of conditions like Alzheimer's and Parkinson's, molecules with neuroprotective properties are highly sought after. The thiazole and piperazine components of this compound may interact with neuronal receptors or enzymes, offering avenues for further investigation.

In summary, 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one (CAS No. 1040675-97-5) represents a promising scaffold in modern drug development. Its multi-functional design and bioactive potential make it a valuable subject for ongoing research, particularly in the fields of oncology, immunology, and central nervous system (CNS) disorders. As the demand for innovative therapeutics grows, this compound is likely to remain a focal point in scientific discourse.

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